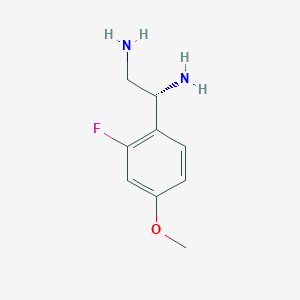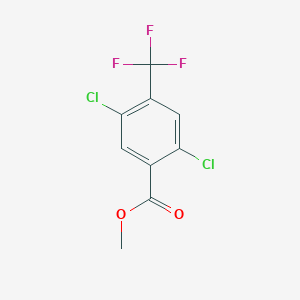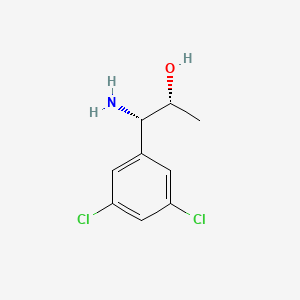![molecular formula C9H8N8 B13043776 N4-(1H-Pyrazolo[3,4-D]pyrimidin-4-YL)pyrimidine-2,4-diamine](/img/structure/B13043776.png)
N4-(1H-Pyrazolo[3,4-D]pyrimidin-4-YL)pyrimidine-2,4-diamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N4-(1H-Pyrazolo[3,4-D]pyrimidin-4-YL)pyrimidine-2,4-diamine is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is known for its potential as a kinase inhibitor, particularly targeting cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation and cancer progression .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N4-(1H-Pyrazolo[3,4-D]pyrimidin-4-YL)pyrimidine-2,4-diamine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the cyclization of appropriate hydrazine derivatives with formamide or formic acid under reflux conditions . The reaction conditions often require the use of catalysts such as acetic acid or sulfuric acid to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to enhance yield and purity. Techniques such as microwave-assisted synthesis and ultrasonic-assisted synthesis have been explored to reduce reaction times and improve efficiency . Chromatographic purification methods, including silica gel chromatography, are commonly employed to isolate the desired product .
化学反応の分析
Types of Reactions
N4-(1H-Pyrazolo[3,4-D]pyrimidin-4-YL)pyrimidine-2,4-diamine undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenated derivatives, amines, thiols, and appropriate solvents like dimethyl sulfoxide or acetonitrile.
Major Products Formed
The major products formed from these reactions include various substituted pyrazolo[3,4-D]pyrimidine derivatives, which can exhibit different biological activities depending on the substituents introduced .
科学的研究の応用
作用機序
The mechanism of action of N4-(1H-Pyrazolo[3,4-D]pyrimidin-4-YL)pyrimidine-2,4-diamine involves the inhibition of cyclin-dependent kinases (CDKs). By binding to the active site of CDKs, the compound prevents the phosphorylation of target proteins, thereby disrupting cell cycle progression and inducing apoptosis in cancer cells . Molecular docking studies have shown that the compound forms essential hydrogen bonds with key residues in the CDK active site, enhancing its inhibitory activity .
類似化合物との比較
Similar Compounds
Pyrazolo[3,4-D]pyrimidine: A closely related compound with similar kinase inhibitory properties.
Pyrazolo[4,3-E][1,2,4]triazolo[1,5-C]pyrimidine: Another heterocyclic compound with potential as a kinase inhibitor.
4-Aminopyrazolo[3,4-D]pyrimidine: Shares structural similarities and exhibits comparable biological activities.
Uniqueness
N4-(1H-Pyrazolo[3,4-D]pyrimidin-4-YL)pyrimidine-2,4-diamine is unique due to its specific substitution pattern, which enhances its binding affinity and selectivity for CDKs compared to other similar compounds . This unique structure contributes to its potent anti-cancer properties and makes it a valuable candidate for further drug development .
特性
分子式 |
C9H8N8 |
|---|---|
分子量 |
228.21 g/mol |
IUPAC名 |
4-N-(1H-pyrazolo[3,4-d]pyrimidin-4-yl)pyrimidine-2,4-diamine |
InChI |
InChI=1S/C9H8N8/c10-9-11-2-1-6(16-9)15-7-5-3-14-17-8(5)13-4-12-7/h1-4H,(H4,10,11,12,13,14,15,16,17) |
InChIキー |
QTJNOFABWBEOFK-UHFFFAOYSA-N |
正規SMILES |
C1=CN=C(N=C1NC2=NC=NC3=C2C=NN3)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(1S,2R)-1-Amino-1-[2-(trifluoromethyl)phenyl]propan-2-OL](/img/structure/B13043695.png)
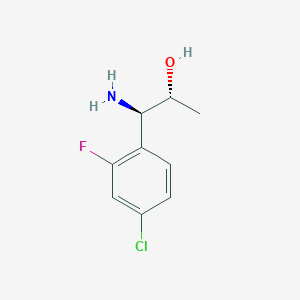
![(1R)-1-[3-Chloro-4-(trifluoromethyl)phenyl]prop-2-enylamine](/img/structure/B13043705.png)
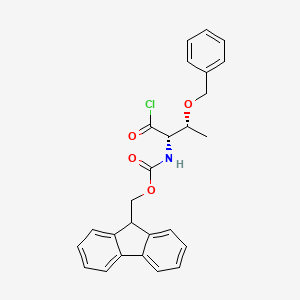
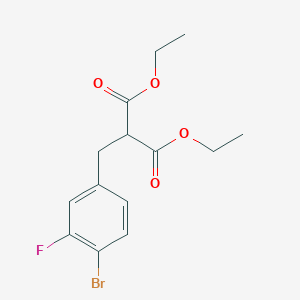
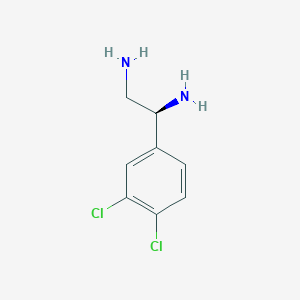
![N-[(3,4-dichlorophenyl)methyl]cyclohexanamine](/img/structure/B13043743.png)
![Acetamide, n-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)phenyl]-](/img/structure/B13043744.png)

